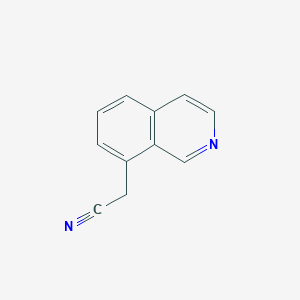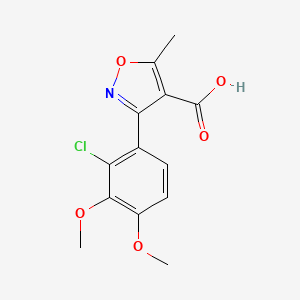
8-Nitro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a nitro group at the 8-position and a phenyl group at the 2-position of the quinoline ring imparts unique chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-2-phenylquinoline typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a β-ketoester in the presence of an acid catalyst. The nitro group can be introduced through nitration of the quinoline ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions: 8-Nitro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 5 and 7.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 8-Amino-2-phenylquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 8-Nitro-2-phenylquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
相似化合物的比较
2-Phenylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitroquinoline: Lacks the phenyl group, affecting its overall properties and applications.
8-Amino-2-phenylquinoline: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 8-Nitro-2-phenylquinoline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
8-nitro-2-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H |
InChI 键 |
IQBQEMUARWFIQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
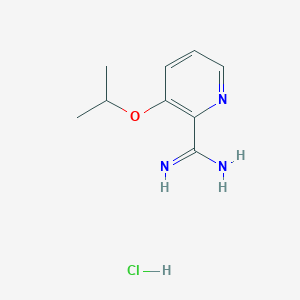
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)
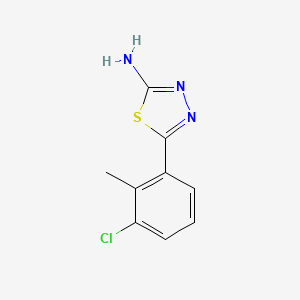
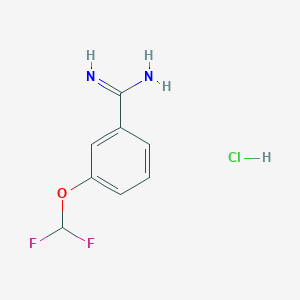
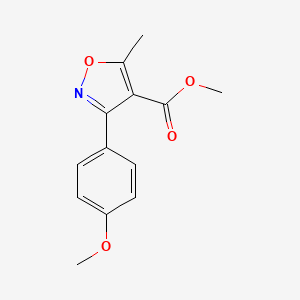
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
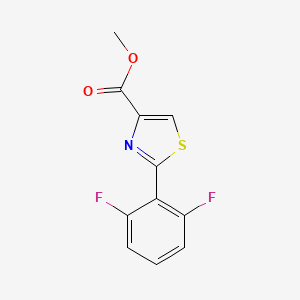
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
